N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide

Description

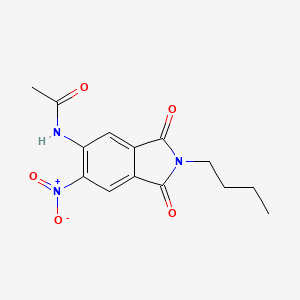

N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide (CAS 2438123-69-2, C₁₄H₁₅N₃O₅) is a nitro-substituted isoindolinyl acetamide derivative. Its structure features a central isoindoline-1,3-dione core with a butyl group at position 2, a nitro group at position 6, and an acetamide moiety at position 5 (Fig. 1).

Properties

Molecular Formula |

C14H15N3O5 |

|---|---|

Molecular Weight |

305.29 g/mol |

IUPAC Name |

N-(2-butyl-6-nitro-1,3-dioxoisoindol-5-yl)acetamide |

InChI |

InChI=1S/C14H15N3O5/c1-3-4-5-16-13(19)9-6-11(15-8(2)18)12(17(21)22)7-10(9)14(16)20/h6-7H,3-5H2,1-2H3,(H,15,18) |

InChI Key |

KFINCMROPIMUDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C2=CC(=C(C=C2C1=O)[N+](=O)[O-])NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide typically involves the following steps:

Formation of the Isoindolinyl Core: The isoindolinyl core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.

Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using a suitable butylating agent.

Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted isoindolinyl derivatives.

Scientific Research Applications

N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Isoindolinyl Derivatives

The target compound shares structural homology with several isoindolinyl analogs (Table 1), including:

- 5-Amino-2-butylisoindoline-1,3-dione (CAS 68930-97-2, C₁₂H₁₄N₂O₂): Lacks the nitro and acetamide groups, featuring an amino group at position 4.

- 5-Amino-2-butyl-6-nitroisoindoline-1,3-dione (CAS 2485011-37-6, C₁₂H₁₃N₃O₄): Contains a nitro group at position 6 but replaces the acetamide with an amino group. This substitution may alter hydrogen-bonding capacity and metabolic stability .

Table 1: Structural Comparison of Isoindolinyl Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Target Compound | Butyl (2), Nitro (6), Acetamide (5) | C₁₄H₁₅N₃O₅ | Nitro, Acetamide, Isoindoledione |

| 5-Amino-2-butylisoindoline-1,3-dione | Butyl (2), Amino (5) | C₁₂H₁₄N₂O₂ | Amino, Isoindoledione |

| 5-Amino-2-butyl-6-nitroisoindoline-1,3-dione | Butyl (2), Nitro (6), Amino (5) | C₁₂H₁₃N₃O₄ | Nitro, Amino, Isoindoledione |

Benzothiazole Acetamide Derivatives

Patent EP3348550A1 describes benzothiazole-2-yl acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) with trifluoromethyl and methoxyphenyl substituents. While these compounds share the acetamide functional group, their benzothiazole core differs significantly from the isoindolinyl system. The trifluoromethyl group in these analogs enhances metabolic stability and lipophilicity, whereas the nitro group in the target compound may increase electrophilicity and polarity, impacting solubility and target binding .

Acetamide-Containing Pharmaceuticals

- Methazolamide Metabolites : highlights metabolites like the glutathione conjugate of methazolamide (MSG), which retain the acetamide group. This suggests acetamide moieties may influence metabolic pathways, though the isoindolinyl core of the target compound likely confers distinct pharmacokinetic properties compared to thiadiazole-based drugs .

- Benzathine Benzylpenicillin : Contains a phenylacetamido group, illustrating the role of amide bonds in antibiotic activity. The target compound’s acetamide may similarly participate in hydrogen bonding with biological targets, though its nitro group could introduce steric or electronic differences .

Physicochemical Properties and Inferred Bioactivity

- Polarity: The nitro group (logP ~ -0.3) and acetamide (logP ~ -0.2) increase hydrophilicity compared to amino-substituted analogs.

- Molecular Weight : At 329.29 g/mol, the target compound falls within the typical range for small-molecule drugs, though its nitro group may affect membrane permeability.

Biological Activity

N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide, with the CAS number 2438123-69-2, is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a complex structure characterized by a nitro group and isoindoline moiety, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O5 |

| Molecular Weight | 305.29 g/mol |

| CAS Number | 2438123-69-2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Case Studies and Experimental Data

Research on nitro heterocycles has demonstrated their efficacy against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. Although specific studies on this compound are scarce, the following findings from related compounds provide insight into potential biological activities:

- Antiparasitic Activity : In studies involving nitro heterocycles analogous to this compound, significant activity was observed against various protozoan parasites. For instance, a lead compound demonstrated full recovery in primates infected with Trypanosoma brucei gambiense .

- Cancer Research : Compounds with similar structural features have been investigated for their anticancer properties. Their ability to induce apoptosis in cancer cell lines suggests that this compound may also exhibit cytotoxic effects against tumor cells.

Pharmacological Applications

Given its structural characteristics and the biological activities of similar compounds, this compound could potentially be explored for various therapeutic applications:

- Cardiovascular Disorders : The modulation of lipid metabolism through guanylate cyclase C (GC-C) agonists indicates a possible role for this compound in treating cardiovascular diseases .

- Gastrointestinal Disorders : Its potential effects on gut health and metabolism suggest applications in managing gastrointestinal disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.